molecular formula C19H21BrN2O4S B2691117 isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-54-2

isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2691117
CAS No.: 609795-54-2
M. Wt: 453.35
InChI Key: ZDGCHUSHQDVLSF-UHFFFAOYSA-N
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Description

Isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:

  • A methyl group at position 8, enhancing lipophilicity.
  • An isopropyl ester at position 7, influencing solubility and metabolic stability.

Properties

IUPAC Name

propan-2-yl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-10(2)26-18(24)16-11(3)21-19-22(15(23)7-8-27-19)17(16)13-9-12(20)5-6-14(13)25-4/h5-6,9-10,17H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGCHUSHQDVLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609795-54-2
Record name ISOPROPYL 6-(5-BROMO-2-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a pyrimido-thiazine core structure characterized by the following:

  • Molecular Formula : C16_{16}H15_{15}BrN2_{2}O3_{3}S
  • Molecular Weight : 386.51 g/mol
  • Functional Groups : Includes a methoxycarbonyl group and an isopropyl group which enhance its reactivity and biological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • The compound's derivatives have shown promising results against various pathogens. For instance, derivatives with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • These compounds also inhibited biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.
  • Anti-inflammatory Properties :
    • Thiazine derivatives are known for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Antitumor Activity :
    • Several studies have reported the antitumor effects of pyrimido-thiazine derivatives. These compounds may inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell cycle regulation .
  • Pharmacological Mechanisms :
    • The biological activity of these compounds is often linked to their ability to interact with specific biological targets such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and folate metabolism, respectively .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a series of thiazine derivatives including those structurally related to this compound. The results indicated significant antibacterial activity with low MIC values against several strains of bacteria. Additionally, these compounds showed low hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of thiazine derivatives. The research demonstrated that these compounds could effectively reduce inflammation markers in vitro and in vivo models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Research Findings Summary Table

Activity TypeObserved EffectsReference
AntimicrobialMIC values of 0.22–0.25 μg/mL; effective against biofilms
Anti-inflammatoryReduced cytokine levels; modulated inflammatory pathways
AntitumorInduced apoptosis in cancer cells; inhibited proliferation
Enzyme InhibitionActive against DNA gyrase and DHFR

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl Ester Analog

Compound : Ethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

  • Molecular Formula : C₁₈H₁₉BrN₂O₄S
  • Molecular Weight : 439.324 g/mol
  • Synthesis : Prepared via cyclocondensation of chalcone derivatives with oxazin-2-amine precursors, as described for related pyrimido-oxazine systems .

2-Methoxyethyl Ester Analog

Compound : 2-Methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

  • Molecular Formula : C₁₉H₂₁BrN₂O₅S (estimated)
  • Molecular Weight : ~469.35 g/mol
  • Key Difference : The 2-methoxyethyl group introduces polarity, enhancing aqueous solubility compared to isopropyl and ethyl esters. This may improve bioavailability in drug design contexts .

2-Methylpropyl Ester Analog

Compound : 2-Methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

  • CAS Registry Number : 609795-60-0

Comparative Data Table

Property/Compound Isopropyl Ester Ethyl Ester 2-Methoxyethyl Ester 2-Methylpropyl Ester
Molecular Formula C₁₉H₂₁BrN₂O₄S C₁₈H₁₉BrN₂O₄S C₁₉H₂₁BrN₂O₅S C₂₀H₂₃BrN₂O₄S
Molecular Weight (g/mol) ~453.35 439.32 ~469.35 ~467.37
Ester Group Isopropyl Ethyl 2-Methoxyethyl 2-Methylpropyl
Solubility (Predicted) Low (organic) Moderate High (aqueous) Low (organic)
Synthetic Accessibility Moderate High Moderate Low (steric hindrance)

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural identity of this compound?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to assign protons and carbons in the pyrimido-thiazine core and substituents (e.g., bromophenyl, isopropyl ester). Compare shifts with analogous compounds (e.g., tetrahydroimidazopyridines in ) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with ESI-HRMS (e.g., <550 Da precision in ) .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl at ~1700 cm1^{-1}) and confirm ester/amide bonds .

Q. How can researchers optimize the synthesis of this compound?

  • Methodology:

  • Design of Experiments (DoE): Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). Use statistical analysis (e.g., ANOVA) to identify significant factors ( ) .
  • One-Pot Reactions: Explore multi-step syntheses in a single vessel to improve yield (e.g., as in ’s imidazopyridine synthesis) .
  • Purification: Optimize column chromatography (e.g., silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) based on solubility data .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

  • Methodology:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions; non-polar solvents (e.g., toluene) for cyclization steps ( ) .
  • Temperature Control: Use reflux conditions for slow reactions (e.g., 80–120°C) and low temperatures (-20°C) for sensitive intermediates ( ) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Methodology:

  • Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model transition states and intermediates (e.g., ICReDD’s reaction path search in ) .
  • AI-Driven Simulations: Integrate COMSOL Multiphysics with machine learning to optimize parameters (e.g., residence time in flow reactors) ( ) .

Q. What strategies resolve contradictions in kinetic data for degradation studies?

  • Methodology:

  • Mechanistic Probes: Use isotopic labeling (e.g., 18^{18}O in carbonyl groups) to track degradation pathways ( ) .
  • Multivariate Analysis: Apply principal component analysis (PCA) to distinguish competing degradation mechanisms (e.g., hydrolysis vs. oxidation) ( ) .

Q. How can researchers assess bioactivity while minimizing false positives in assays?

  • Methodology:

  • Dose-Response Curves: Use Hill slope analysis to validate target engagement (e.g., IC50_{50} values in enzyme inhibition) () .
  • Counter-Screening: Test against off-target proteins (e.g., cytochrome P450 isoforms) to rule out non-specific effects () .

Methodological Resources

Technique Application Key Parameters Reference
1^1H/13^{13}C NMRStructural confirmationChemical shifts (δ), coupling constants (J)
DoE (Factorial Design)Reaction optimizationP-value, F-statistic, interaction effects
DFT SimulationsReaction mechanism predictionGibbs free energy (ΔG), activation barriers
ESI-HRMSMolecular weight validationMass accuracy (<3 ppm error)

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